N-benzyl-1-(2-ethoxybenzyl)-N-ethylpiperidin-4-amine
Description
N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE: is a complex organic compound characterized by its unique structure, which includes a benzyl group, an ethoxybenzyl group, and a piperidyl group
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C23H32N2O/c1-3-25(18-20-10-6-5-7-11-20)22-14-16-24(17-15-22)19-21-12-8-9-13-23(21)26-4-2/h5-13,22H,3-4,14-19H2,1-2H3 |
InChI Key |
AGAKMHWWZTWIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE typically involves multiple steps:
Formation of the Piperidyl Intermediate: The initial step often involves the preparation of a piperidyl intermediate. This can be achieved through the reaction of piperidine with suitable alkylating agents under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride or benzyl bromide can be used as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is typically introduced through a similar nucleophilic substitution reaction, using 2-ethoxybenzyl chloride or bromide.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxybenzyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the piperidyl ring or the benzyl groups using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and ethoxybenzyl positions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Benzaldehyde derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl and ethoxybenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for studying signal transduction pathways and receptor-ligand interactions.
Medicine
In medicine, N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders, given its structural similarity to known bioactive compounds.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE
- N-BENZYL-N-[1-(2-CHLOROBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE
- N-BENZYL-N-[1-(2-FLUOROBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE
Uniqueness
N-BENZYL-N-[1-(2-ETHOXYBENZYL)-4-PIPERIDYL]-N-ETHYLAMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
